C.I. Direct orange 102

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

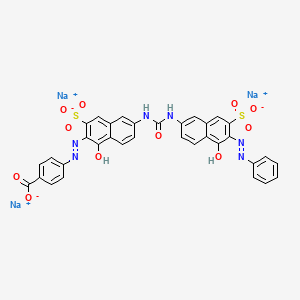

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGZHJENSOMLV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21N6Na3O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83221-74-3 | |

| Record name | p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Direct Orange 102 chemical and physical properties

An In-depth Technical Guide to C.I. Direct Orange 102

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the double azo class.[1][2] It is primarily used in the dyeing of cellulose fibers, paper, and leather.[1][2][3][4][5]

| Identifier | Value |

| C.I. Name | Direct Orange 102[1][2][4][6] |

| C.I. Number | 29156[1][2][3][4][5] |

| CAS Number | 6598-63-6[1][2][3][4][6][7] |

| Synonyms | Direct Orange WS, Direct Orange 6R, Pergasol Orange 6R, Calcomine Orange 2RS[1][3][4][8][9] |

| Chemical Class | Double azo class[1][2] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂[1][2][3][4][6][8][9][10][11] |

| Molecular Weight | 822.67 g/mol [1][2][3][4][6][8] |

| IUPAC Name | trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate[8] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 2.1: General Physical Properties

| Property | Value |

| Physical Form | Powder[2][6][12] |

| Color | Reddish-orange[3][4] |

| Odor | Odorless[6][13] |

| pH | 7.5[6] |

| Melting Point | Decomposes[13] |

| Purity | Minimum 98%[13] |

Table 2.2: Solubility Profile

| Solvent | Solubility |

| Water | Soluble[2][5][7][13] |

| Ethanol | Slightly soluble[7] |

| Concentrated Sulfuric Acid | Soluble[7] |

Table 2.3: Fastness Properties

| Property | Rating |

| Light Fastness | 3[4][5] |

| Washing Fastness | 3 - 4.5[4][5] |

| Rubbing Fastness (Dry) | 4[4] |

| Rubbing Fastness (Wet) | 3[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methods for testing textile dyes can be inferred.

3.1 Determination of Solubility

A standard protocol for determining solubility involves preparing a saturated solution of the dye in the solvent of interest at a specified temperature. The concentration of the dissolved dye is then measured, typically using UV-Vis spectrophotometry by constructing a calibration curve with solutions of known concentrations.

3.2 Fastness Testing

Light, washing, and rubbing fastness are determined according to standardized methods, such as those established by the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).

-

Light Fastness: A dyed substrate is exposed to a standardized artificial light source under controlled conditions. The change in color is then assessed by comparison with a standard grey scale.

-

Washing Fastness: A dyed specimen is agitated in a soap solution, rinsed, and dried. The change in color of the specimen and the degree of staining of adjacent undyed fabrics are evaluated against standard grey scales.

-

Rubbing Fastness: The amount of color transferred from a dyed textile to a rubbing cloth under specified conditions is assessed using a grey scale.

Safety and Handling

This compound is considered hazardous.[6] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[6] There are also potential risks of irreversible effects.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Logical Relationships of this compound Properties

The following diagram illustrates the logical flow from the chemical's identity to its applications and safety considerations.

Caption: Logical flow of this compound characteristics.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. indiamart.com [indiamart.com]

- 3. dyestuff.co.in [dyestuff.co.in]

- 4. Direct Orange 102|Direct Orange 6R|CAS No: 6598-63-6 - Direct dye [chinainterdyes.com]

- 5. colorantsgroup.com [colorantsgroup.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. sdinternational.com [sdinternational.com]

- 8. This compound | C34H21N6Na3O11S2 | CID 136259118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DIRECT ORANGE 102 [chemicalbook.com]

- 10. C.I.Direct Orange 102 | CAS:6598-63-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. indiamart.com [indiamart.com]

- 13. Direct Orange 102 - Affordable Orange Dye for Textiles [dyesandpigments.co.in]

An In-depth Technical Guide to C.I. 29156 / CAS No. 6598-63-6

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Chemical Properties

The Colour Index (C.I.) number 29156 and CAS number 6598-63-6 both identify the chemical substance known as C.I. Direct Orange 102.[1][2] It is also commonly referred to by the trade name Calcomine Orange 2RS.[3] This substance is a synthetic organic dye belonging to the double azo class of chemicals.[1][2] Its chemical structure features two azo groups (-N=N-), which are responsible for its color. The presence of multiple sulfonic acid and hydroxyl groups contributes to its solubility in water, a key characteristic for its applications.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| C.I. Name | Direct Orange 102 | [1] |

| C.I. Number | 29156 | [1] |

| CAS Number | 6598-63-6 | [1] |

| Chemical Class | Double Azo Dye | [1][2] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1][3][4] |

| Molecular Weight | 822.67 g/mol | [1][3] |

| IUPAC Name | trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | [4] |

| Physical Appearance | Red-light orange or bright red powder | [1][5] |

| Water Solubility | Soluble | [2] |

| UV Absorbance Peaks | 246.9 nm and 275.1 nm | [1] |

Experimental Protocols

Synthesis Methodology

The manufacturing process for this compound involves a multi-step chemical synthesis. The primary route described in the literature is a coupling reaction involving two different diazo components with a central urea derivative.

Detailed Steps:

-

Diazotization: Aniline and 4-Aminobenzoic acid are separately treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form their respective diazonium salts. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium compounds.

-

Coupling Reaction: The two diazonium salts are then reacted with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[1][2] This coupling reaction forms the double azo structure of the final dye molecule.

-

Purification: The resulting product may be purified to remove inorganic salts and unreacted starting materials. One described method for obtaining a salt-free concentrate involves ultrafiltration of the product directly from the synthesis mixture.[6]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Applications and Relevance to Research

Industrial Applications

The primary application of this compound is as a direct dye for cellulose-based materials. It is extensively used in the textile industry for dyeing and printing on cotton and other cellulosic fibers.[2] It is also utilized in the paper industry for shading and coloring paper products, valued for its good levelness (uniformity of color).[1][2]

Table 2: Industrial Fastness Properties of this compound

| Fastness Property | Rating | Source(s) |

| Light Fastness | 3 | [5][7] |

| Washing Fastness | 3 - 4.5 | [5][7] |

| Acid Resistance | 3-4 | [2] |

| Alkali Resistance | 3-4 | [2] |

| Dry Rubbing | 4 | [5] |

| Wet Rubbing | 3 | [5] |

| (Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the highest fastness.) |

Relevance in Scientific Research

The direct application of this compound in drug development is not well-documented in peer-reviewed scientific literature. However, it has been the subject of research in other scientific fields:

-

Bioremediation and Environmental Science: Several studies have investigated the degradation of this compound by microorganisms. For instance, research has shown that bacteria such as Pseudomonas fluorescens can decolorize and degrade this dye, which is significant for treating textile industry effluents.[8][9] These studies often involve analytical techniques like UV-Vis spectrophotometry, ¹H-NMR, and IR spectrophotometry to identify the metabolic breakdown products.[1]

-

Adsorption Studies: The removal of this compound from aqueous solutions using various adsorbents has been explored. This research is pertinent to wastewater treatment and environmental remediation.

Potential Biological Activity (Unverified)

One commercial supplier notes that this compound may be used in the diagnosis of viral infections like hepatitis and herpes zoster and has shown some antiviral activity.[3] However, at the time of this writing, these claims are not substantiated by readily available, peer-reviewed scientific publications. Therefore, researchers should treat this information with caution and seek independent verification.

Toxicological and Safety Information

For professionals in research and drug development, understanding the toxicology of a compound is critical. This compound is considered a hazardous substance.

-

Acute Toxicity: The substance may be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[10]

-

Handling Precautions: Standard laboratory personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood to minimize dust inhalation.[10]

Conclusion

C.I. 29156, or this compound, is a well-characterized double azo dye with significant industrial applications in the textile and paper industries. For the scientific community, its primary relevance has been in the fields of environmental science, particularly in studies on bioremediation and adsorption for wastewater treatment. While there is a commercial claim of potential antiviral applications, this is not currently supported by accessible peer-reviewed research and should be considered an area for potential future investigation rather than an established fact. Its toxicological profile is consistent with other azo dyes, necessitating careful handling to avoid exposure. This guide provides a foundational understanding of the chemical's properties and synthesis, which can serve as a reference for researchers encountering this compound in various scientific contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I.Direct Orange 102 | 6598-63-6 | FD41379 | Biosynth [biosynth.com]

- 4. This compound | C34H21N6Na3O11S2 | CID 136259118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US8034129B2 - Aqueous solutions of direct dyes - Google Patents [patents.google.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. ijert.org [ijert.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Orange 102, also known as C.I. 29156, is a disazo dye of significant industrial importance, primarily utilized in the dyeing of cellulose fibers and paper.[1][2] This technical guide provides a comprehensive overview of the core synthesis and manufacturing methods for Direct Orange 102. It details the chemical principles, experimental protocols, and key intermediates involved in its production. The synthesis is centered around the sequential diazotization of two distinct aromatic amines, aniline and 4-aminobenzoic acid, and their subsequent stepwise coupling to a central bifunctional coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. This document outlines the preparation of this key coupling agent and provides a logical framework for the controlled assembly of the final dye molecule.

Introduction

Direct Orange 102 is a water-soluble anionic dye characterized by its double azo linkage (-N=N-), which acts as the primary chromophore responsible for its orange hue.[1] Its molecular structure allows for direct affinity to cellulosic materials through hydrogen bonding and van der Waals forces, making it a valuable colorant in the textile and paper industries. The synthesis of Direct Orange 102 is a classic example of diazo coupling chemistry, a cornerstone of industrial dye production. The manufacturing process is a multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity of the final product.

Core Synthesis Pathway

The synthesis of Direct Orange 102 can be conceptually divided into three main stages:

-

Preparation of the Coupling Component: Synthesis of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.

-

Diazotization of Aromatic Amines: Conversion of aniline and 4-aminobenzoic acid into their respective diazonium salts.

-

Stepwise Azo Coupling: Sequential reaction of the two different diazonium salts with the central coupling component.

A logical workflow for the synthesis is presented below:

Synthesis of the Coupling Component

The central component for the synthesis of Direct Orange 102 is N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. This molecule is prepared from 7-amino-4-hydroxynaphthalene-2-sulphonic acid (also known as I-acid or J-acid urea) and urea.

Experimental Protocol: Preparation of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea

A patented method for the synthesis involves the reaction of I-acid with urea in an aqueous medium under elevated temperature and pressure.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 7-Amino-4-hydroxynaphthalene-2-sulphonic acid | 239.25 |

| Urea | 60.06 |

| Hydrochloric acid (10% w/w) | 36.46 |

| Water | 18.02 |

Procedure:

-

In a suitable pressure reactor, a mixture of 7-amino-4-hydroxynaphthalene-2-sulphonic acid and urea is prepared in water.

-

The reaction mixture is heated to a temperature of 100 to 140 °C. The pressure is maintained between atmospheric pressure and 10 bar.

-

After the initial reaction period, unreacted 7-amino-4-hydroxynaphthalene-2-sulphonic acid is precipitated by the addition of hydrochloric acid to create an acidic medium.

-

The precipitated unreacted starting material is removed by filtration.

-

The resulting filtrate, containing the desired N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, is neutralized. The product can then be isolated by salting out, followed by filtration and drying.

Note: The exact stoichiometry, reaction time, and purification details would need to be optimized based on the specific patent literature and laboratory scale.

Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is a critical step in azo dye synthesis, as the diazonium ion is the electrophile in the subsequent coupling reaction. For the synthesis of Direct Orange 102, both aniline and 4-aminobenzoic acid are diazotized separately.

General Experimental Protocol: Diazotization

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Aromatic Amine | Varies |

| Sodium Nitrite | 69.00 |

| Hydrochloric Acid | 36.46 |

| Water | 18.02 |

| Ice | - |

Procedure:

-

The aromatic amine (aniline or 4-aminobenzoic acid) is dissolved or suspended in an aqueous solution of hydrochloric acid.

-

The mixture is cooled to a temperature between 0 and 5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a period of time to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

The resulting diazonium salt solutions are typically used immediately in the subsequent coupling reaction due to their instability at higher temperatures.

Stepwise Azo Coupling

The formation of the unsymmetrical disazo dye, Direct Orange 102, requires a controlled, stepwise coupling of the two different diazonium salts to the central N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea molecule. The order of addition and the control of pH are critical to ensure the selective formation of the desired product and to minimize the formation of symmetrical byproducts.

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene rings of the coupling component. The coupling occurs at the position ortho to the hydroxyl group.

General Experimental Protocol: Stepwise Coupling

Note: The following is a generalized procedure. The specific order of coupling and pH conditions are critical and would be detailed in specific manufacturing patents.

Procedure:

-

The N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea is dissolved in an aqueous alkaline solution.

-

The solution is cooled to 0-5 °C.

-

The first diazonium salt solution (e.g., diazotized aniline) is added slowly to the solution of the coupling component while maintaining the low temperature and a specific pH. The pH is controlled by the addition of an acid or base to direct the coupling to one of the naphthalene rings.

-

After the first coupling reaction is complete, the pH of the reaction mixture is adjusted.

-

The second diazonium salt solution (e.g., diazotized 4-aminobenzoic acid) is then added slowly, again maintaining a low temperature and the newly adjusted pH to facilitate the second coupling reaction.

-

Once the second coupling is complete, the reaction mixture is stirred for a period to ensure completion.

-

The final dye, Direct Orange 102, is then isolated from the reaction mixture, typically by salting out with sodium chloride, followed by filtration, washing, and drying.

Manufacturing Considerations and Data

The industrial manufacturing of Direct Orange 102 requires robust process control to ensure consistent product quality. Key parameters to monitor include temperature, pH, reaction time, and the rate of addition of reagents.

Table 1: Summary of Key Reactants and Intermediates

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) |

| Aniline | Diazo Component 1 | C₆H₇N | 93.13 |

| 4-Aminobenzoic Acid | Diazo Component 2 | C₇H₇NO₂ | 137.14 |

| N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Coupling Component | C₂₁H₁₆N₂O₉S₂ | 504.49 |

| Direct Orange 102 | Final Product | C₃₄H₂₁N₆Na₃O₁₁S₂ | 822.67 |

Note: The molar mass for Direct Orange 102 corresponds to its trisodium salt form.[1][3]

Conclusion

The synthesis of Direct Orange 102 is a well-established process in industrial dye chemistry, relying on the principles of diazotization and azo coupling. The key to a successful synthesis lies in the controlled, stepwise reaction of two different diazonium salts with a central coupling component. This guide provides a foundational understanding of the synthetic pathway and the experimental considerations necessary for its production. For researchers and professionals, a thorough understanding of these principles is essential for process optimization, quality control, and the development of new dye molecules. Further detailed information on specific reaction conditions and yields would typically be found in proprietary manufacturing procedures or detailed patent literature.

References

Solubility Profile of Direct Orange 102 in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Direct Orange 102 in two common solvents: water and ethanol. Due to the limited availability of extensive quantitative data for Direct Orange 102, this document also includes comparative solubility data for other structurally relevant and commercially significant direct dyes, namely C.I. Direct Red 80, C.I. Direct Blue 86, and C.I. Direct Yellow 28. This comparative approach offers valuable context for formulation development, experimental design, and process optimization. The guide further outlines a standardized experimental protocol for determining dye solubility and presents a logical diagram illustrating the key factors influencing this critical physicochemical property.

Quantitative Solubility Data

The solubility of direct dyes is a crucial parameter influencing their application in various fields, from textile dyeing to biomedical research. The following tables summarize the available quantitative solubility data for Direct Orange 102 and selected comparative direct dyes in water and ethanol.

Table 1: Solubility of Direct Dyes in Water

| Dye Name | C.I. Name | CAS Number | Temperature (°C) | Solubility (g/L) |

| Direct Orange 102 | 29156 | 6598-63-6 | 90 | 60[1] |

| Direct Red 80 | 35780 | 2610-10-8 | 60 | 30[2][3][4] |

| 97 | 50[3][4] | |||

| Direct Yellow 28 | 19555 | 8005-72-9 | 60 | 40[1][5][6] |

| Direct Blue 86 | 74180 | 1330-38-7 | 90 | 80 - 90[7] |

Table 2: Solubility of Direct Dyes in Ethanol

| Dye Name | C.I. Name | CAS Number | Solubility |

| Direct Orange 102 | 29156 | 6598-63-6 | Slightly Soluble[5] |

| Direct Red 80 | 35780 | 2610-10-8 | Soluble[3][4][8] |

| Direct Yellow 28 | 19555 | 8005-72-9 | Slightly Soluble[1][5][6] |

| Direct Blue 86 | 74180 | 1330-38-7 | Soluble[9][10] |

Experimental Protocol for Solubility Determination

A standardized and reproducible method is critical for accurately determining the solubility of dyes. The following protocol is based on established international guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105, and ISO 105-Z09.[11][12][13][14]

Objective: To determine the saturation mass concentration of a dye in a specific solvent (water or ethanol) at a given temperature.

Materials and Equipment:

-

Analytical balance (accuracy ± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass-stoppered flasks or vials

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

-

The dye to be tested (e.g., Direct Orange 102)

-

Solvent (deionized water or absolute ethanol)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of a Saturated Solution (Flask Method):

-

Accurately weigh an excess amount of the dye and add it to a glass-stoppered flask. The excess is crucial to ensure saturation is reached.

-

Add a known volume of the solvent (e.g., 100 mL) to the flask.

-

Tightly stopper the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After the equilibration period, allow the solution to stand undisturbed at the test temperature for at least 24 hours to allow undissolved particles to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the test temperature.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.

-

Prepare a series of dilutions of the saturated solution using the same solvent.

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorption (λmax) for the dye using a UV-Vis spectrophotometer.

-

Create a calibration curve by plotting the absorbance versus the concentration of a series of standard solutions of the dye with known concentrations.

-

From the calibration curve, determine the concentration of the dye in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

Factors Influencing Dye Solubility

The solubility of a direct dye is not an intrinsic constant but is influenced by several factors. Understanding these factors is essential for controlling and predicting the dye's behavior in solution.

Caption: Key factors influencing the solubility of direct dyes.

Conclusion

This technical guide provides a foundational understanding of the solubility of Direct Orange 102 in water and ethanol, supplemented with valuable comparative data from other direct dyes. While quantitative data for Direct Orange 102, particularly in ethanol, remains limited in publicly accessible literature, the provided information and the standardized experimental protocol offer a robust framework for researchers and professionals in the field. The interplay of the dye's molecular structure, the solvent's properties, and the external conditions, as illustrated, underscores the complexity of solubility and the importance of precise experimental determination for specific applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. DIRECT RED 80 CAS#: 2610-10-8 [m.chemicalbook.com]

- 3. Direct red 80 TDS|Direct red 80 from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Cas 8005-72-9,Direct Yellow 28 | lookchem [lookchem.com]

- 6. Buy C.I. Direct Yellow 28 (EVT-12224455) | 8005-72-9 [evitachem.com]

- 7. Direct Blue 86 Dyes | CAS No.:1330-38-7 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 8. Direct Red 80 Dyes Manufacturers in Mumbai, India | C.I. 35780 [colorantsgroup.com]

- 9. Direct Blue 86 | 1330-38-7 [chemicalbook.com]

- 10. Direct Blue 86 CAS#: 1330-38-7 [m.chemicalbook.com]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. acri.gov.tw [acri.gov.tw]

- 13. filab.fr [filab.fr]

- 14. laboratuar.com [laboratuar.com]

C.I. Direct Orange 102: A Technical Health and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data available for C.I. Direct Orange 102 (CAS No. 6598-63-6). The information is compiled from Material Safety Data Sheets (MSDS), technical data sheets, and available scientific literature. This document is intended to inform researchers, scientists, and drug development professionals about the known properties, potential hazards, and handling procedures for this compound.

Chemical and Physical Properties

This compound is a double azo class direct dye.[1] Its primary application is in the dyeing of cellulose fibers, paper, and leather.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [4] |

| C.I. Number | 29156 | [4] |

| CAS Number | 6598-63-6 | [5] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [6] |

| Molecular Weight | 822.67 g/mol | [6] |

| Appearance | Orange to bright red powder | [2][4] |

| Synonyms | Calcomine Orange 2RS, Direct Orange 6R, Direct Orange WS, Pergasol Orange 6R | [2][6] |

Manufacturing Process

The synthesis of this compound involves a multi-step process. It begins with the diazotization of two aromatic amines: aniline and 4-aminobenzoic acid. These diazonium salts are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to form the final dye molecule.[7]

Toxicological Data

General Azo Dye Toxicity: Azo dyes as a class have been studied for their potential health effects. Some azo dyes can be metabolized, particularly under reductive conditions in the gut, to aromatic amines, some of which are known or suspected carcinogens. Standard toxicological testing for azo dyes often includes assessments of acute toxicity (oral, dermal, inhalation), skin and eye irritation, skin sensitization, and mutagenicity.[8]

Mutagenicity: The Ames test (bacterial reverse mutation assay) is a common method for assessing the mutagenic potential of chemicals, including azo dyes. A modified Ames test protocol is often employed for azo dyes to facilitate their reductive cleavage into potentially mutagenic aromatic amines.[7][9]

Due to the lack of specific quantitative toxicological data for this compound, a summary table of such data cannot be provided.

Environmental Fate and Ecotoxicity

Specific ecotoxicological data for this compound, such as LC50 values for aquatic organisms, are not available in the reviewed literature. However, the environmental fate and effects of azo dyes have been a subject of study.

Biodegradation: A study on the bioremediation of this compound by the bacterium Pseudomonas fluorescens has shown that this microorganism can decolorize and degrade the dye. The proposed degradation pathway involves the breakdown of the azo linkages.[10][11] The initial breakdown product identified was 3,7-diamino-4-hydroxy-naphthalene-2-sulfonic acid sodium salt, which is further degraded into smaller, potentially less toxic compounds.[10][12]

Persistence and Bioaccumulation: Azo dyes can be persistent in the environment, and their breakdown products may also pose environmental risks.[13][14] Due to their water solubility, they can be transported in aquatic systems.

A quantitative summary of ecotoxicological data is not possible due to the lack of specific studies on this compound.

Hazard Identification and Safety Precautions

Based on available Material Safety Data Sheets, this compound presents the following potential hazards and requires specific safety precautions.

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: An approved respirator should be worn if dust is generated.

-

-

Hygiene Measures: Wash hands thoroughly after handling.

Experimental Protocols and Workflows

Detailed experimental protocols for the toxicological or ecotoxicological testing of this compound are not available in the public literature. However, standardized protocols for testing azo dyes are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are graphical representations of a typical workflow for an Ames test adapted for azo dyes and the biodegradation pathway of this compound.

Conclusion

This compound is a commercially used azo dye for which there is a significant lack of publicly available, in-depth toxicological and ecotoxicological data. While a biodegradation pathway has been proposed, the potential for human health effects and environmental impact remains largely uncharacterized. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the safety precautions outlined in the Material Safety Data Sheet and treating it as a substance with unknown long-term health effects. The general toxicological profile of azo dyes, particularly their potential to be metabolized to harmful aromatic amines, should be a guiding principle in risk assessment and handling procedures. Further research is warranted to fully elucidate the safety profile of this compound.

References

- 1. cirs-reach.com [cirs-reach.com]

- 2. Direct orange 102 TDS|Direct orange 102 from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]

- 3. Direct Orange 102 Manufacturer in Mumbai, Direct Orange 102 Exporter [dyestuff.co.in]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. compliancegate.com [compliancegate.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. ijert.org [ijert.org]

- 13. testinglab.com [testinglab.com]

- 14. C.I.Direct Orange 102 | 6598-63-6 | FD41379 | Biosynth [biosynth.com]

Technical Guide: Purity and Quality Specifications for Research-Grade C.I. Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Orange 102, a double azo dye, is primarily utilized in the textile and paper industries for its vibrant orange hue.[1] Beyond these industrial applications, emerging research indicates its potential utility in the biomedical field, including in the diagnosis of viral infections and as a substance with antiviral properties.[2] For researchers, scientists, and professionals in drug development, the purity and consistent quality of Direct Orange 102 are paramount to ensure the reliability, reproducibility, and accuracy of experimental results. This guide provides an in-depth overview of the purity and quality specifications for research-grade Direct Orange 102, detailed experimental protocols for its analysis, and visual representations of its quality control workflow and a known biological degradation pathway.

Core Specifications

Research-grade Direct Orange 102 is characterized by high purity and low levels of contaminants. The following table summarizes the typical quantitative specifications for a research-grade product. These values are representative and may vary slightly between suppliers.

Table 1: Quantitative Specifications for Research-Grade this compound

| Parameter | Specification | Test Method |

| Identity | ||

| CAS Number | 6598-63-6[3] | - |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂[3] | Mass Spectrometry |

| Molecular Weight | 822.67 g/mol [3] | Mass Spectrometry |

| Purity | ||

| Dye Content | ≥ 90% | UV-Vis Spectrophotometry |

| Physical Properties | ||

| Appearance | Orange to Red-Light Orange Powder[3] | Visual Inspection |

| Solubility | Soluble in water[3] | Visual Inspection |

| UV-Vis Absorption Maxima (in water) | 246.9 nm, 275.1 nm | UV-Vis Spectrophotometry |

| Impurity Profile | ||

| Water-Insoluble Matter | ≤ 0.5% | Gravimetric Analysis |

| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) |

| Arsenic (As) | ≤ 3 ppm | ICP or AA |

| Lead (Pb) | ≤ 10 ppm | ICP or AA |

| Mercury (Hg) | ≤ 1 ppm | ICP or AA |

| Cadmium (Cd) | ≤ 1 ppm | ICP or AA |

Experimental Protocols

Detailed methodologies for the key analytical tests cited in this guide are provided below.

Dye Content Determination by UV-Vis Spectrophotometry

This method determines the purity of Direct Orange 102 by measuring its absorbance in a solution at its wavelength of maximum absorbance (λmax) and comparing it to a standard.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of Direct Orange 102 reference standard and dissolve it in 100 mL of deionized water to create a stock solution. Further dilute this stock solution to prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh approximately 10 mg of the Direct Orange 102 sample and dissolve it in 100 mL of deionized water. Dilute as necessary to bring the absorbance within the linear range of the instrument.

-

Measurement:

-

Set the spectrophotometer to scan the UV-Vis range to determine the λmax. For Direct Orange 102, characteristic peaks are observed at approximately 246.9 nm and 275.1 nm.

-

Measure the absorbance of the blank (deionized water), the calibration standards, and the sample solution at the determined λmax.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the dye content percentage using the following formula:

-

-

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to separate, identify, and quantify the main dye component and any organic impurities.

-

Instrumentation: A high-performance liquid chromatograph with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at the λmax of Direct Orange 102 and other relevant wavelengths to detect impurities.

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Prepare a standard solution of Direct Orange 102 and a sample solution in the mobile phase or a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time of the main peak (Direct Orange 102) and identify any impurity peaks.

-

The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Determination of Water-Insoluble Matter

This gravimetric method quantifies the amount of insoluble impurities in the dye.

-

Procedure:

-

Accurately weigh approximately 1 g of the Direct Orange 102 sample.

-

Dissolve the sample in 200 mL of hot deionized water.

-

Filter the solution through a pre-weighed, fine-porosity filter paper.

-

Wash the filter paper with hot deionized water until the filtrate is colorless.

-

Dry the filter paper with the residue in an oven at 105°C to a constant weight.

-

The weight of the residue represents the water-insoluble matter. Calculate the percentage relative to the initial sample weight.

-

Heavy Metal Analysis

Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy are used to determine the concentration of heavy metal impurities.

-

Instrumentation: ICP-Mass Spectrometry (ICP-MS), ICP-Optical Emission Spectrometry (ICP-OES), or Atomic Absorption Spectrophotometer.

-

Procedure:

-

Sample Digestion: Accurately weigh a sample of Direct Orange 102 and digest it using a mixture of nitric acid and hydrochloric acid (aqua regia) or another suitable digestion method to bring the metals into solution.

-

Analysis: Analyze the digested sample solution using the appropriate ICP or AA method against certified reference standards for each metal.

-

The instrument will provide the concentration of each heavy metal in the sample, which is then reported in parts per million (ppm).

-

Visualizations

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of research-grade Direct Orange 102, from sample reception to final disposition.

Biological Degradation Pathway

Research has shown that certain microorganisms can degrade Direct Orange 102. The following diagram illustrates a possible degradation pathway by Pseudomonas fluorescens.

Conclusion

The stringent quality control of research-grade Direct Orange 102 is essential for its reliable application in scientific research and development. By adhering to the specifications and analytical protocols outlined in this guide, researchers can ensure the integrity of their experiments and the validity of their findings. The provided workflows and pathways offer a visual framework for understanding the critical aspects of quality assessment and the biological interactions of this compound.

References

C.I. Direct Orange 102: An In-depth Technical Guide to its Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of C.I. Direct Orange 102, a double azo class dye. The document details its known absorption characteristics, outlines a general experimental protocol for its spectral analysis, and presents a logical workflow for determining its absorption spectrum.

Spectral Properties of this compound

This compound, with the Colour Index number 29156, is a red-light orange dye.[1] Its chemical formula is C₃₄H₂₁N₆Na₃O₁₁S₂, and it has a molecular weight of 822.67 g/mol . Spectroscopic analysis of this compound has identified maximum absorbance peaks in the ultraviolet (UV) region of the electromagnetic spectrum.

Based on available research, the dye exhibits two distinct absorbance maxima in the UV range.

| Peak Absorbance (λmax) | Spectral Region | Reference |

| 246.9 nm | Ultraviolet (UV) | [2] |

| 275.1 nm | Ultraviolet (UV) | [2] |

It is important to note that while this compound is an orange dye, which would typically suggest a strong absorbance in the visible region of the spectrum (approximately 450-550 nm), specific data for its peak absorbance in this range is not available in the reviewed literature. The provided data focuses solely on the ultraviolet absorption characteristics.

Experimental Protocol: Determination of Absorption Spectrum

The following is a generalized experimental protocol for determining the absorption spectrum of a water-soluble dye such as this compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

-

This compound

-

Distilled or deionized water (solvent)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the dye in a known volume of distilled or deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure the dye is completely dissolved.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations. This is crucial for determining molar absorptivity and checking the linearity of absorbance with concentration (Beer-Lambert Law).

4. Spectrophotometer Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 200-800 nm to cover both UV and visible regions).

-

Use a quartz cuvette filled with the solvent (distilled or deionized water) as a blank to calibrate the spectrophotometer to zero absorbance across the entire wavelength range.

5. Measurement of Absorption Spectrum:

-

Rinse a quartz cuvette with one of the working solutions and then fill it with the same solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to measure the absorbance of the solution across the set wavelength range.

-

Record the absorption spectrum, which is a plot of absorbance versus wavelength.

-

Identify the wavelengths at which maximum absorbance (λmax) occurs.

6. Data Analysis:

-

The peak absorbance values (λmax) are the primary data points from the spectrum.

-

If the molar concentration of the solutions is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for determining the absorption spectrum of a chemical compound like this compound.

References

Alternative names and synonyms for C.I. Direct Orange 102

This technical guide provides a comprehensive overview of the chemical compound C.I. Direct Orange 102, intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details its alternative names and synonyms, key chemical and physical properties, a representative synthesis protocol, a typical application method in textile dyeing, and a discussion on its purported applications.

Compound Identification and Synonyms

This compound is a disazo direct dye. Direct dyes are so named for their ability to be applied directly to cellulosic fibers, such as cotton, paper, and rayon, without the need for a mordant. The compound is identified by several names and codes across different chemical inventories and suppliers.

For clarity and comprehensive identification, a list of its common synonyms and identifiers is provided in Table 1.

Table 1: Alternative Names, Synonyms, and Identifiers for this compound

| Identifier Type | Value |

| C.I. Name | This compound |

| C.I. Number | 29156 |

| CAS Number | 6598-63-6 |

| Common Synonyms | Direct Orange WS, Direct Orange 6R, Pergasol Orange 6R, Calcomine Orange 2RS |

| IUPAC Name | trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |

Chemical and Physical Properties

This compound is a complex organic molecule. Its properties are summarized in Table 2, providing key quantitative data for reference.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ |

| Molecular Weight | 822.67 g/mol |

| Appearance | Red-light orange powder |

| Solubility | Soluble in water |

| Light Fastness | 3 (on a scale of 1-8) |

| Washing Fastness | 3 (on a scale of 1-5) |

Synthesis of this compound

The synthesis of this compound involves a multi-step process characteristic of the production of disazo dyes. The general manufacturing method consists of the diazotization of two different aromatic amines, followed by their sequential coupling to a central coupling component.[1] For this compound, the starting amines are aniline and 4-aminobenzoic acid, and the coupling component is N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[1]

Representative Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 102

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 102 is a water-soluble anionic direct dye primarily used in the textile and paper industries for coloring cellulose-based materials.[1][2][3] In a research context, direct dyes are valuable tools for the visualization and characterization of cellulose fibers. This document provides detailed application notes and protocols for the use of Direct Orange 102 in staining cellulose fibers for qualitative and quantitative analysis.

The protocols provided are based on the established principles of direct dye staining of cellulose and are adapted from methodologies developed for similar high-molecular-weight orange dyes, such as the well-documented Simons' stain, which utilizes Direct Orange 15.[4] Simons' stain is a differential staining technique that employs a mixture of a high-molecular-weight orange dye and a low-molecular-weight blue dye to assess the accessibility and physical state of cellulose fibers. Damaged or fibrillated regions of cellulose fibers have larger pores and are more accessible to the larger orange dye molecules, resulting in orange staining, while more intact regions are stained blue by the smaller dye molecules.

While specific research protocols for Direct Orange 102 are not widely published, its properties as a direct dye make it a suitable candidate for similar applications. The following protocols provide a starting point for researchers to utilize Direct Orange 102 for the analysis of cellulose fibers. Optimization may be required depending on the specific type of cellulose and the research question.

Chemical and Physical Properties of Direct Orange 102

A clear understanding of the properties of Direct Orange 102 is essential for its effective application.

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [3] |

| CAS Number | 6598-63-6 | [3] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [3] |

| Molecular Weight | 822.67 g/mol | [3] |

| Appearance | Orange Powder | [1] |

| Solubility | Soluble in water | [1][2] |

Safety and Handling

Warning: Direct Orange 102 may cause eye, skin, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE).

| Precaution | Description |

| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. Use a fume hood when handling the powder to avoid inhalation. |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols

Protocol 1: Qualitative Staining of Cellulose Fibers for Microscopy

This protocol is adapted from general direct dye staining procedures and is suitable for the visualization of cellulose fibers using light microscopy.

Materials:

-

Direct Orange 102

-

Distilled water

-

Cellulose fiber sample (e.g., pulp, cotton, viscose)

-

Microscope slides and coverslips

-

Pipettes

-

Beakers

-

Hot plate or water bath

-

Microscope

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 0.1% (w/v) stock solution of Direct Orange 102 in distilled water.

-

Gently heat the solution to 50-60°C while stirring to ensure the dye is fully dissolved.

-

Allow the solution to cool to room temperature before use. The concentration can be adjusted (0.01% to 1%) depending on the desired staining intensity and the type of cellulose fiber.

-

-

Sample Preparation:

-

Disperse a small amount of the cellulose fiber sample in distilled water to create a dilute suspension.

-

-

Staining:

-

Place a drop of the cellulose fiber suspension onto a clean microscope slide.

-

Add a drop of the Direct Orange 102 staining solution to the fiber suspension on the slide.

-

Gently mix with a pipette tip.

-

Incubate at room temperature for 10-15 minutes. Incubation time can be varied to optimize staining.

-

-

Washing (Optional):

-

To reduce background staining, gently add a drop of distilled water to one edge of the coverslip and draw it through with a piece of absorbent paper at the opposite edge. Repeat 2-3 times.

-

-

Microscopy:

-

Carefully place a coverslip over the stained sample, avoiding air bubbles.

-

Observe the stained fibers under a light microscope.

-

Expected Results:

Cellulose fibers will appear orange. The intensity of the color will depend on the dye concentration, incubation time, and the nature of the cellulose fibers.

References

Application Notes and Protocols for Direct Orange 102 in Paper Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation and identification of Direct Orange 102 using paper chromatography. This technique is a fundamental method for the qualitative analysis of dye purity and can be adapted for various research applications.

Introduction

Paper chromatography is a planar chromatographic technique used to separate dissolved chemical substances by taking advantage of their different rates of migration across sheets of paper.[1][2] It is a simple, cost-effective, and versatile method for the separation of colored compounds like dyes.[3] In this method, the paper acts as the stationary phase, and a solvent or mixture of solvents serves as the mobile phase.[4][5] The separation is based on the differential partitioning of the components between the stationary and mobile phases.[1]

Direct Orange 102 is a red-light orange azo dye used for dyeing and printing on cellulose fibers and for paper shading.[6] Its purity and composition can be assessed using paper chromatography. The retention factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identifying components under specific chromatographic conditions.[1][3]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for performing paper chromatography of Direct Orange 102.

Materials and Reagents

-

Stationary Phase: Whatman No. 1 chromatography paper or equivalent[7]

-

Mobile Phase (Solvent System): A variety of solvent systems can be tested to achieve optimal separation. A common system for polar dyes is a mixture of butanol, glacial acetic acid, and water.[7] Another option is a dilute aqueous salt solution (e.g., 0.1% w/v NaCl).[3][5]

-

Analyte: Direct Orange 102 solution (e.g., 1 mg/mL in distilled water).

-

Apparatus:

Preparation of the Chromatogram

-

Paper Preparation: Cut the chromatography paper into a strip of a suitable size to fit into the chromatography tank. Handle the paper by the edges to avoid contamination.[4]

-

Origin Line: Using a pencil, draw a faint line (the origin) approximately 2 cm from the bottom of the paper strip.[4]

-

Spotting: Using a capillary tube or micropipette, apply a small spot of the Direct Orange 102 solution onto the center of the origin line.[4] The spot should be as small and concentrated as possible to ensure good separation.[3] Allow the spot to dry completely. This can be accelerated by using a hairdryer on a cool setting.[3]

Development of the Chromatogram

-

Solvent Preparation: Prepare the chosen mobile phase and pour it into the bottom of the chromatography tank to a depth of about 1 cm. The solvent level must be below the origin line on the paper.[4]

-

Tank Saturation: Cover the tank with a lid or plastic wrap and allow it to stand for about 10-15 minutes to saturate the internal atmosphere with solvent vapors. This helps in achieving a better and more uniform separation.[5]

-

Chromatogram Development: Suspend the prepared chromatography paper in the tank so that the bottom edge is immersed in the solvent, but the origin line is above the solvent level.[4] Ensure the paper does not touch the sides of the tank.[5]

-

Elution: Allow the solvent to ascend the paper by capillary action.[3] The separation of the components will occur as the solvent moves up the paper.

-

Completion: When the solvent front has moved to about 2 cm from the top edge of the paper, remove the chromatogram from the tank.[5] Immediately mark the position of the solvent front with a pencil.[4]

Visualization and Data Analysis

-

Drying: Allow the chromatogram to dry completely in a well-ventilated area or a drying oven.

-

Observation: Observe the separated spots on the chromatogram. A pure sample of Direct Orange 102 should ideally yield a single spot. The presence of multiple spots indicates impurities.

-

Rf Value Calculation: Measure the distance from the origin to the center of each separated spot and the distance from the origin to the solvent front.[3] Calculate the Rf value for each spot using the following formula:[1]

Rf = (Distance traveled by the solute) / (Distance traveled by thesolvent front)

Data Presentation

The results of the paper chromatography analysis can be summarized in a table. The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[1]

| Spot No. | Color of Spot | Distance Traveled by Solute (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Interpretation |

| 1 | Orange | 6.8 | 9.5 | 0.72 | Direct Orange 102 |

| 2 | Yellow | 8.2 | 9.5 | 0.86 | Impurity A |

| 3 | Red | 4.5 | 9.5 | 0.47 | Impurity B |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the paper chromatography of Direct Orange 102.

Logical Relationship of Rf Value Calculation

The diagram below shows the relationship between the measured distances used to calculate the Retention Factor (Rf).

References

Application of Direct Orange 102 in Diagnosing Viral Infections: An Analogous Approach

Introduction

While direct, peer-reviewed evidence for the application of Direct Orange 102 in the diagnosis of viral infections is currently limited in scientific literature, its structural properties as a direct dye suggest potential analogous applications based on the well-established use of similar dyes like Congo Red and Thioflavin T. A growing body of research indicates a significant link between certain viral infections and the formation of amyloid deposits, which are protein aggregates characterized by a β-pleated sheet structure.[1][2][3] Several viral proteins have been shown to be amyloidogenic, and viral infections can also trigger the aggregation of host proteins.[2][4][5] This phenomenon, often termed viral-induced amyloidosis, presents a novel diagnostic target.

Direct dyes, including Direct Orange 102, are known to bind to amyloid fibrils through hydrogen bonding with the β-pleated sheet structure.[6] This binding event can be detected through colorimetric changes, birefringence under polarized light, or fluorescence, providing a basis for diagnostic assays. This document outlines potential application notes and protocols for using Direct Orange 102 in viral diagnostics, drawing direct parallels from established methods for amyloid detection using Congo Red and Thioflavin T.

Application Notes

1. Principle of Detection

The proposed diagnostic application of Direct Orange 102 is based on its ability to specifically bind to amyloid-like protein aggregates that may be present in tissues or biological fluids of patients with certain viral infections. The binding of Direct Orange 102 to these viral-induced amyloid structures can be detected and quantified, serving as a potential biomarker for infection or disease severity.

Potential Applications:

-

Histopathological Staining: Direct Orange 102 could be used as a histological stain to identify viral-induced amyloid deposits in tissue biopsies, similar to the use of Congo Red.[7][8][9] This could be particularly relevant for viruses known to cause chronic inflammation or direct tissue damage.

-

Fluorometric Detection: As many direct dyes exhibit fluorescence upon binding to amyloid, Direct Orange 102 could potentially be used in a fluorometric assay to detect and quantify viral-induced protein aggregates in liquid samples (e.g., plasma, cerebrospinal fluid). This would be analogous to the Thioflavin T (ThT) assay, a gold standard for amyloid quantification.[10][11][12]

Target Viral Infections:

Research suggests a link between amyloidosis and several viral infections, including:

-

Hepatitis B and C Viruses

-

Herpesviruses

Data Presentation

The following tables summarize key data on analogous dyes used for amyloid detection, which can serve as a reference for the potential application of Direct Orange 102.

Table 1: Comparison of Amyloid-Binding Dyes

| Feature | Congo Red | Thioflavin T (ThT) | Direct Orange 102 (Hypothesized) |

| Dye Class | Azo Dye | Benzothiazole Dye | Azo Dye |

| Detection Method | Bright-field microscopy, Polarized light microscopy | Fluorescence spectroscopy | Bright-field, Polarized light, Fluorescence |

| Key Observable | Red staining, Apple-green birefringence | Enhanced fluorescence emission (~482 nm) | Orange staining, Potential birefringence/fluorescence |

| Typical Application | Histological staining of tissue sections | In vitro quantification of amyloid fibrils | Histology and in vitro quantification |

| Sample Type | Formalin-fixed, paraffin-embedded tissue | Biological fluids, purified protein samples | Tissue sections, biological fluids |

Table 2: Quantitative Parameters for Amyloid Detection Assays

| Parameter | Congo Red Staining | Thioflavin T Assay |

| Dye Concentration (Working) | 0.5% in alkaline alcohol solution[9] | 1 µM to 25 µM in PBS or glycine buffer[10] |

| Incubation Time | 10 - 20 minutes[9] | 1 hour (in the dark)[10] |

| Excitation Wavelength (nm) | N/A (for birefringence) | ~450 nm[10][11] |

| Emission Wavelength (nm) | N/A (for birefringence) | ~482 nm[11] |

| Instrumentation | Light microscope with polarizers | Fluorescence spectrophotometer or plate reader |

Experimental Protocols

Protocol 1: Histological Staining of Viral-Induced Amyloid Deposits (Analogous to Congo Red Staining)

This protocol describes a method for staining amyloid deposits in formalin-fixed, paraffin-embedded (FFPE) tissue sections using Direct Orange 102.

Materials:

-

Direct Orange 102

-

Alkaline sodium chloride solution

-

Mayer's hematoxylin

-

Ethanol (absolute and various dilutions)

-

Xylene

-

Distilled water

-

FFPE tissue sections on positively charged slides

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in a pre-warmed alkaline sodium chloride solution for 20 minutes at 60°C.

-

Prepare a 0.5% solution of Direct Orange 102 in the alkaline sodium chloride solution.

-

Stain sections in the Direct Orange 102 solution for 20-30 minutes at 60°C.

-

Rinse slides in distilled water.

-

-

Differentiation and Counterstaining:

-

Differentiate quickly (5-10 dips) in an alkaline alcohol solution.

-

Rinse in tap water for 1 minute.

-

Counterstain with Mayer's hematoxylin for 30 seconds to 1 minute.

-

"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol (70%, 95%, 100%), 3 minutes each.

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Amyloid deposits: Orange to red

-

Nuclei: Blue

Confirmation:

-

Examine slides under a polarizing microscope. The presence of apple-green birefringence would confirm the amyloid nature of the deposits.

Protocol 2: Fluorometric Quantification of Viral-Induced Protein Aggregates (Analogous to Thioflavin T Assay)

This protocol provides a method for quantifying amyloid-like protein aggregates in liquid samples using the potential fluorescent properties of Direct Orange 102.

Materials:

-

Direct Orange 102 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., glycine-NaOH, pH 8.5)

-

Biological sample (e.g., CSF, plasma, cell lysate)

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of Direct Orange 102 by diluting the stock solution in PBS to a final concentration of 10-20 µM.

-

Centrifuge biological samples to remove any cellular debris.

-

-

Assay Setup:

-

Pipette 20 µL of the biological sample (and appropriate controls, e.g., buffer only, positive control with known amyloid fibrils) into triplicate wells of the 96-well plate.

-

Add 180 µL of the Direct Orange 102 working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader. The optimal excitation and emission wavelengths for Direct Orange 102 would need to be determined empirically but could be estimated to be in the range of 450-500 nm for excitation and 550-650 nm for emission.

-

Data Analysis:

-

Subtract the average fluorescence of the buffer-only control from all sample readings.

-

The increase in fluorescence intensity is proportional to the concentration of amyloid-like aggregates in the sample.

Visualizations

Diagram 1: Proposed Mechanism of Direct Orange 102 Binding to Viral-Induced Amyloid

Caption: Mechanism of viral-induced amyloid detection.

Diagram 2: Experimental Workflow for Histological Detection

Caption: Workflow for histological analysis of viral amyloid.

Diagram 3: Experimental Workflow for Fluorometric Assay

Caption: Workflow for fluorometric detection of viral aggregates.

References

- 1. Chronic Viral Infections and Al Amyloidosis: An Uncommon Association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viruses and amyloids - a vicious liaison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothesis: AA amyloidosis is a factor causing systemic complications after coronavirus disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. stainsfile.com [stainsfile.com]

- 7. Congo Red Stain, technical only - MPLN Test Menu [tests.mplnet.com]

- 8. Congo Red [neogenomics.com]

- 9. stainsfile.com [stainsfile.com]

- 10. Thioflavin T Assay [protocols.io]

- 11. Thioflavin - Wikipedia [en.wikipedia.org]

- 12. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Biological Samples

Topic: Quantitative Analysis of Biological Samples with Direct Orange 102

Audience: Researchers, scientists, and drug development professionals.

Introduction to Direct Orange 102

Direct Orange 102 (C.I. 29156) is a diazo dye with the molecular formula C₃₄H₂₁N₆Na₃O₁₁S₂.[1][2] It is primarily utilized in the textile industry for dyeing cellulose fibers, paper, and leather due to its red-light orange hue and good leveling properties.[1][3][4][5][6] While some suppliers list it as a fluorescent dye, its application in quantitative biological analysis is not well-established in the scientific literature.[7] One commercial vendor suggests its potential use in diagnosing viral infections like hepatitis and herpes zoster, but supporting data or protocols are not provided.[8]

Due to the lack of established protocols for the quantitative analysis of biological samples using Direct Orange 102, this document provides detailed application notes and protocols for a well-characterized and widely used alternative, Direct Red 80 (Sirius Red) , for the quantitative analysis of collagen.

Chemical and Physical Properties of Direct Orange 102

| Property | Value | Reference |

| C.I. Name | Direct Orange 102 | [1] |

| C.I. Number | 29156 | [1] |

| CAS Number | 6598-63-6 | [1] |

| Molecular Formula | C₃₄H₂₁N₆Na₃O₁₁S₂ | [1][2] |

| Molecular Weight | 822.67 g/mol | [1][2] |

| Appearance | Red-Light Orange Powder | [3][9] |

| Solubility | Soluble in water | [3] |

Alternative for Quantitative Biological Analysis: Direct Red 80 (Sirius Red) for Collagen Quantification

Direct Red 80, commonly known as Sirius Red, is a polyazo dye extensively used in histology for the specific staining of collagen fibers. When used in conjunction with picric acid (Picrosirius Red), it enhances the natural birefringence of collagen, allowing for its visualization and quantification using polarized light microscopy.[1] The elongated molecules of Sirius Red align with the long axis of collagen fibers, significantly increasing their birefringence.[10] This property allows for the differentiation of collagen fiber thickness and packing density, which appear as different colors (green, yellow, orange, red) under polarized light.[1]

Application Notes: Picrosirius Red Staining for Collagen

Principle: The Picrosirius Red staining method relies on the specific binding of the anionic sulfonic acid groups of the Sirius Red dye to the cationic groups of collagen molecules. The picric acid provides the acidic environment necessary for this binding and also stains non-collagenous proteins yellow, providing a contrasting background. When viewed with a polarizing microscope, the highly ordered collagen fibers, with the aligned dye molecules, appear brightly birefringent against a dark background.[1]

Applications:

-

Quantitative assessment of collagen in fibrosis: This technique is widely used to study the progression of fibrotic diseases in various organs, such as the liver, kidney, heart, and lungs.

-

Analysis of connective tissue remodeling: It is a valuable tool for investigating changes in the extracellular matrix during development, wound healing, and in pathological conditions like cancer.[1]

-

Evaluation of biomaterials and tissue engineering constructs: The method can be used to assess collagen deposition and organization in engineered tissues.

Advantages:

-

High Specificity for Collagen: Picrosirius Red is highly specific for all types of collagen.[11]

-

Enhanced Birefringence: The staining dramatically enhances the natural birefringence of collagen, making it easily detectable with polarized light.

-

Quantitative Potential: The intensity of birefringence can be correlated with the amount and organization of collagen, allowing for quantitative analysis.[1]

Limitations:

-

Differentiation of Collagen Types: While the different colors observed under polarized light are related to fiber thickness and packing, they do not reliably differentiate between different collagen types (e.g., Type I vs. Type III).[1]

Experimental Workflow for Picrosirius Red Staining

Caption: Experimental workflow for Picrosirius Red staining of tissue sections.

Principle of Collagen Visualization with Polarized Light

Caption: Principle of polarized light microscopy for collagen visualization.

Detailed Experimental Protocol: Picrosirius Red Staining

This protocol is adapted from established methods for staining collagen in paraffin-embedded tissue sections.

Materials and Reagents:

| Reagent | Preparation |

| Picrosirius Red Solution | 0.1% (w/v) Sirius Red (Direct Red 80) in saturated aqueous picric acid. |

| Acidified Water | 0.5% (v/v) glacial acetic acid in distilled water. |

| Weigert's Hematoxylin | (Optional, for nuclear counterstaining) |

| Ethanol | 100% |

| Xylene | |

| Resinous Mounting Medium |

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 changes of 5 minutes each.

-

Transfer to 100% ethanol for 2 changes of 3 minutes each.

-